2-(2-Bromophenoxy)acetohydrazide
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Overview
Description
2-(2-Bromophenoxy)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol . It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 2-bromophenoxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)acetohydrazide typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-(2-bromophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions generally involve:
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Step 1: Formation of 2-(2-bromophenoxy)acetyl chloride
Reagents: 2-bromophenol, chloroacetyl chloride
Solvent: Anhydrous dichloromethane
Catalyst: Triethylamine
Temperature: Room temperature
Duration: 2-3 hours
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Step 2: Formation of this compound
Reagents: 2-(2-bromophenoxy)acetyl chloride, hydrazine hydrate
Solvent: Methanol
Duration: 1 hour
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The hydrazide moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild heating, presence of a base
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Condensation Reactions
Reagents: Aldehydes or ketones
Conditions: Acidic or basic medium, room temperature
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Conditions: Vary depending on the specific reaction
Major Products Formed
Substitution Reactions: Formation of substituted phenoxyacetohydrazides.
Condensation Reactions: Formation of hydrazones.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the hydrazide moiety.
Scientific Research Applications
2-(2-Bromophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in bacterial and fungal cell processes. The hydrazide moiety may play a crucial role in these interactions, potentially inhibiting the growth and proliferation of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Similar structure but with the bromine atom at the 4-position instead of the 2-position.
2-(4-Methoxyphenoxy)acetohydrazide: Similar structure but with a methoxy group instead of a bromine atom.
2-(4-Chlorophenoxy)acetohydrazide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-Bromophenoxy)acetohydrazide is unique due to the specific positioning of the bromine atom at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
2-(2-bromophenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDKPYSTAWRPAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355018 |
Source
|
Record name | 2-(2-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328085-17-2 |
Source
|
Record name | 2-(2-Bromophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328085-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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